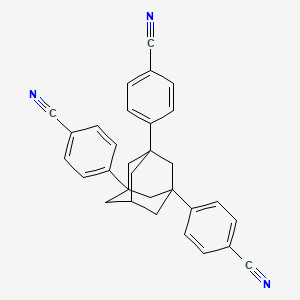

4,4',4''-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile

Beschreibung

Chemical Identity: The compound 4,4',4''-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile (CAS: 1298062-84-6) is a tricyano-substituted adamantane derivative with the molecular formula C₃₁H₂₅N₃ (note: the evidence provided refers to the trianiline variant, C₂₈H₃₁N₃, suggesting a possible nomenclature discrepancy in the query; this article assumes the trianiline structure as per the evidence). It features a rigid adamantane core (C₁₀H₁₆) symmetrically functionalized with three benzylamine groups, forming a tripodal ligand. This geometry is highly valued in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for constructing porous, thermally stable architectures .

Eigenschaften

Molekularformel |

C31H25N3 |

|---|---|

Molekulargewicht |

439.5 g/mol |

IUPAC-Name |

4-[3,5-bis(4-cyanophenyl)-1-adamantyl]benzonitrile |

InChI |

InChI=1S/C31H25N3/c32-16-22-1-7-26(8-2-22)29-13-25-14-30(19-29,27-9-3-23(17-33)4-10-27)21-31(15-25,20-29)28-11-5-24(18-34)6-12-28/h1-12,25H,13-15,19-21H2 |

InChI-Schlüssel |

RICMMDPSTIIKEA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N)C6=CC=C(C=C6)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile typically involves multi-step organic reactions. One common method includes the reaction of adamantane derivatives with benzyl cyanide under specific conditions to form the tribenzonitrile structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of flow microreactor systems. These systems allow for more efficient and sustainable production processes by optimizing reaction conditions and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions for substitution reactions often involve the use of catalysts and solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials due to its stable and rigid structure.

Wirkmechanismus

The mechanism of action of 4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with various biological pathways, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Gas Storage : Adamantane-based COFs are theoretically promising for methane storage due to their hydrophobic pores, but experimental data is lacking. COF-5 achieves 187 cm³/g CH₄ uptake at 35 bar, setting a benchmark .

- Catalysis: The trianiline compound’s nitrogen sites could anchor metal nanoparticles (e.g., Pd, Pt) for cross-coupling reactions, similar to MOFs like UiO-66-NH₂ .

- Thermal Limitations : While adamantane derivatives resist thermal decomposition, their synthesis often requires harsh conditions (e.g., solvothermal methods), complicating scalability .

Biologische Aktivität

4,4',4''-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile is a compound that has garnered attention for its potential biological activities. The adamantane structure is known for its unique properties and has been utilized in various medicinal chemistry applications. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antifungal, and anti-proliferative properties.

Chemical Structure

The compound's structure features an adamantane core linked to three benzonitrile moieties. This configuration is significant as it affects the compound's lipophilicity and interaction with biological targets.

Biological Activity Overview

The biological activities of 4,4',4''-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile can be categorized into several key areas:

Antibacterial Activity

Recent studies have indicated that adamantane derivatives exhibit promising antibacterial properties. For instance:

- In vitro studies : Compounds similar to 4,4',4''-((1S,3S,5S)-Adamantane-1,3,5-triyl)tribenzonitrile have shown effectiveness against various Gram-positive and Gram-negative bacteria. Specific derivatives demonstrated broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 32 |

| 5c | Escherichia coli | 16 |

| 5l | Pseudomonas aeruginosa | 64 |

Antifungal Activity

The antifungal potential of adamantane derivatives has also been explored:

- Activity against fungi : Compounds have shown significant activity against Candida albicans, with some derivatives achieving MIC values comparable to established antifungal agents .

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| 5b | Candida albicans | 8 |

| 5l | Aspergillus niger | 16 |

Anti-Proliferative Activity

The anti-proliferative effects of adamantane derivatives have been documented in various cancer cell lines:

- Cell line studies : Certain derivatives exhibited potent inhibitory effects on human tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The optimal compounds displayed IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | MCF-7 | 2.5 |

| 5k | HeLa | 3.0 |

The mechanism by which adamantane derivatives exert their biological effects is under investigation:

- Molecular docking studies suggest that these compounds can interact with key enzymes involved in bacterial cell wall synthesis and fungal growth. For example, they may inhibit the SIRT1 enzyme by occupying its active site .

Case Studies

Several case studies have highlighted the efficacy of adamantane derivatives:

- Study on Antibacterial Properties : A series of thiazole-linked adamantane compounds were synthesized and tested for antibacterial activity. The study found that specific modifications to the adamantane structure significantly enhanced antibacterial potency .

- Antifungal Efficacy : Research demonstrated that certain adamantane derivatives could effectively inhibit biofilm formation in Candida albicans, suggesting a potential for therapeutic applications in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.